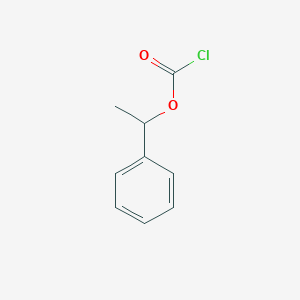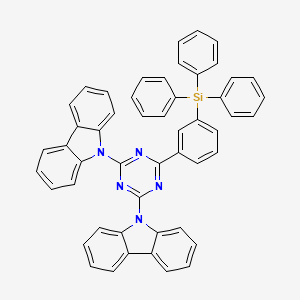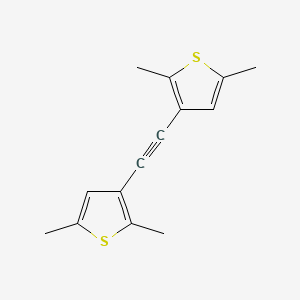
5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid: is a complex organic compound with the molecular formula C27H18N6O12 It is characterized by the presence of a triazine ring linked to three isophthalic acid moieties through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid typically involves the reaction of 1,3,5-triazine-2,4,6-triol with isophthalic acid derivatives. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the isophthalic acid moieties, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or isophthalic acid rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced isophthalic acid derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, the compound is studied for its potential as a ligand in metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in drug delivery, catalysis, and sensing.
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in medical imaging and diagnostic applications. It is also explored for its potential therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in electronics and aerospace.
作用機序
The mechanism by which 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. The triazine ring and isophthalic acid moieties provide multiple coordination sites, allowing the compound to interact with various metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in catalysis and other applications.
類似化合物との比較
- 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid
- 2,4,6-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tris(azanediyl)triisophthalic acid
Comparison: While these compounds share a similar triazine core, their functional groups and overall structures differ, leading to variations in their chemical properties and applications. For example, the presence of azanediyl groups in 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid can enhance its ability to form hydrogen bonds, making it more suitable for certain applications in materials science .
特性
分子式 |
C27H15N3O15 |
|---|---|
分子量 |
621.4 g/mol |
IUPAC名 |
5-[[4,6-bis(3,5-dicarboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H15N3O15/c31-19(32)10-1-11(20(33)34)5-16(4-10)43-25-28-26(44-17-6-12(21(35)36)2-13(7-17)22(37)38)30-27(29-25)45-18-8-14(23(39)40)3-15(9-18)24(41)42/h1-9H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChIキー |
FYSLKLFCBUPYJM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)OC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)
